N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound belongs to the 1,2,4-triazolo[4,3-a]pyrazine class, characterized by a bicyclic core fused with a triazole ring. The structure includes two critical substituents:
- N-(3,5-dimethoxyphenyl)acetamide moiety: The 3,5-dimethoxy groups enhance solubility and may influence electronic interactions with biological targets due to their electron-donating nature.
The molecular formula is estimated as C₂₆H₂₇N₇O₄, with a molecular weight of ~513.55 g/mol (calculated). Its synthesis likely involves coupling the triazolopyrazine core with substituted acetamide and piperazine precursors, followed by purification via chromatography (e.g., cyclohexane/EtOAc mixtures) .
Properties
Molecular Formula |
C25H27N7O4 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
InChI |
InChI=1S/C25H27N7O4/c1-35-20-14-18(15-21(16-20)36-2)27-22(33)17-32-25(34)31-9-8-26-23(24(31)28-32)30-12-10-29(11-13-30)19-6-4-3-5-7-19/h3-9,14-16H,10-13,17H2,1-2H3,(H,27,33) |
InChI Key |
SXEABSPLMMZBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyrazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrazine ring.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using phenylpiperazine as a reagent.
Attachment of the Acetamide Group: The acetamide group is usually attached via acylation reactions, using acetic anhydride or acetyl chloride.
Methoxylation: The methoxy groups on the phenyl ring are typically introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and piperazine rings.
Reduction: Reduction reactions can target the triazolopyrazine core or the carbonyl group in the acetamide moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl ring and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of triazolopyrazine derivatives.
Biology
Biologically, N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is investigated for its potential as a therapeutic agent. Its interactions with various biological targets make it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities. Its ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for more complex molecules in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The triazolopyrazine core can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine moiety may enhance binding affinity and specificity, while the methoxy groups can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Pharmacological Implications
- Piperazine Substitutions :
- Acetamide Modifications :
- 3,5-Dimethoxyphenyl (Target): Methoxy groups improve solubility and hydrogen-bonding capacity vs. 3-isopropylphenyl (), which prioritizes lipophilicity .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound based on various research findings and case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and apoptosis. Its structure allows for binding to specific receptors and enzymes that regulate these processes.
Biological Activities
1. Anticancer Activity
Research has shown that derivatives of triazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has demonstrated cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell growth.
2. Neuropharmacological Effects
The piperazine moiety within the compound suggests potential neuropharmacological activities. Studies have indicated that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as anxiety and depression.
3. Mechanism Exploration
Molecular docking studies have revealed that the compound interacts with key proteins involved in apoptosis pathways. It has been shown to increase the expression levels of pro-apoptotic factors such as p53 and caspase-3 in treated cells, leading to enhanced apoptotic activity:
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the efficacy of the compound on human cancer cell lines, it was found that treatment led to significant reductions in cell viability (up to 80% in some cases) when compared to untreated controls. The study utilized flow cytometry to assess apoptosis rates post-treatment.
Case Study 2: Neuropharmacological Assessment
Another study focused on the behavioral effects of similar compounds in animal models showed promising results in reducing anxiety-like behaviors. The mechanism was linked to modulation of serotonin and dopamine pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
